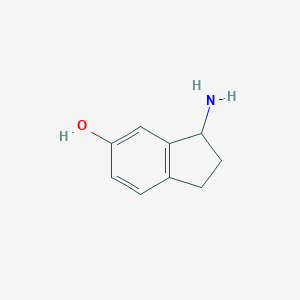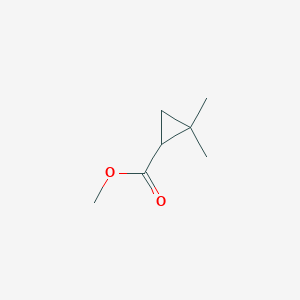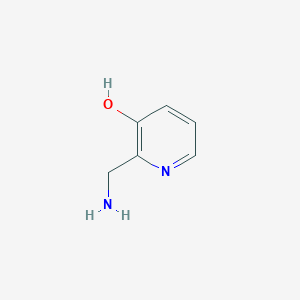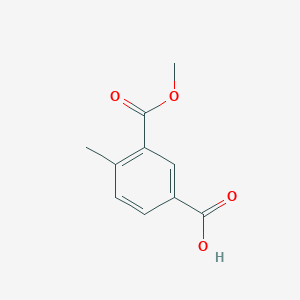![molecular formula C6H10N4O B061910 N-[(2,5-dimethylpyrazol-3-yl)amino]formamide CAS No. 170167-69-8](/img/structure/B61910.png)
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide, also known as DMAPF, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMAPF belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and topoisomerase II, which are involved in important biological processes such as neurotransmission and DNA replication, respectively. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may also interact with cellular membranes and affect their fluidity and permeability.
Biochemical and Physiological Effects
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In vivo studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[(2,5-dimethylpyrazol-3-yl)amino]formamide in lab experiments is its relatively simple synthesis method and availability. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized in a few steps from commercially available starting materials. Another advantage is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation is its potential toxicity, which requires careful handling and dosage control.
未来方向
There are several potential future directions for the research on N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. One direction is the development of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based materials with tailored properties for various applications such as gas storage, separation, and catalysis. Further studies are also needed to elucidate the mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide and its potential side effects.
合成方法
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized by reacting 2,5-dimethylpyrazole with formamide in the presence of a catalyst such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. The yield of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has also been used as a ligand in the synthesis of coordination polymers, which are materials that have potential applications in sensing and catalysis.
属性
CAS 编号 |
170167-69-8 |
|---|---|
产品名称 |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC 名称 |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
InChI |
InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11) |
InChI 键 |
AMDFQDNUFDUJHM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NNC=O)C |
规范 SMILES |
CC1=NN(C(=C1)NNC=O)C |
同义词 |
Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)











![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
